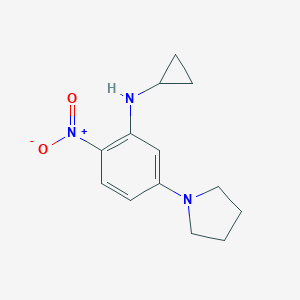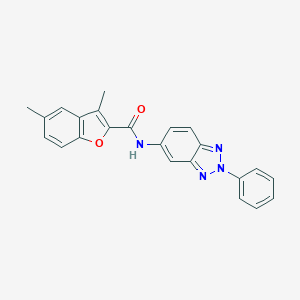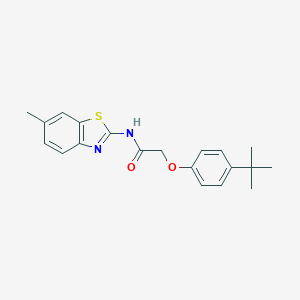![molecular formula C34H24BrClN2O2S B317597 10-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B317597.png)
10-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the core tetracyclic structure, followed by the introduction of the bromine, chlorine, and methoxy groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially converting them into less reactive groups such as hydrogen or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂), chlorine (Cl₂), and methanol (CH₃OH) are used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and cellular pathways due to its unique structural features.
Medicine: Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific molecular pathways, particularly those involving oxidative stress and inflammation.
Industry: In the industrial sector, the compound’s reactivity makes it useful in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its mechanism of action often involves the modulation of oxidative stress pathways, where it can act as an antioxidant or pro-oxidant depending on the cellular context. The presence of multiple functional groups allows it to engage in diverse chemical interactions, influencing its biological activity.
Comparison with Similar Compounds
- (14Z)-14-[[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one
- (14Z)-14-[[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one
Uniqueness: The uniqueness of 10-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical reactivity and potential for diverse applications. The presence of both bromine and chlorine atoms, along with the methoxy group, allows for unique interactions and reactivity patterns not commonly found in similar compounds.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C34H24BrClN2O2S |
|---|---|
Molecular Weight |
640 g/mol |
IUPAC Name |
(14Z)-14-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C34H24BrClN2O2S/c35-28-18-22(12-17-29(28)40-20-21-10-14-25(36)15-11-21)19-30-33(39)38-32(24-7-2-1-3-8-24)27-16-13-23-6-4-5-9-26(23)31(27)37-34(38)41-30/h1-12,14-15,17-19,32H,13,16,20H2/b30-19- |
InChI Key |
SCDWEUVAEQUQLJ-FSGOGVSDSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5)C(=O)C(=CC6=CC(=C(C=C6)OCC7=CC=C(C=C7)Cl)Br)S4 |
Isomeric SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5)C(=O)/C(=C/C6=CC(=C(C=C6)OCC7=CC=C(C=C7)Cl)Br)/S4 |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC=C5)C(=O)C(=CC6=CC(=C(C=C6)OCC7=CC=C(C=C7)Cl)Br)S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B317514.png)
![2-{[5-(3,4-dimethylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B317515.png)
![(2E)-2-[[4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxyphenyl]methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B317517.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B317526.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B317528.png)
![2-(4-TERT-BUTYLPHENOXY)-N-[2-(PYRIDIN-4-YL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE](/img/structure/B317529.png)

![1-[5-{2-[(2-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317531.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B317533.png)
![N-[2-[4-(diethylamino)phenyl]-1,3-benzoxazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B317534.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methylbenzamide](/img/structure/B317535.png)
![N-(2-[1,1'-biphenyl]-4-yl-1,3-benzoxazol-5-yl)isonicotinamide](/img/structure/B317537.png)
